2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-methylphenyl derivatives and imidazo[2,1-c][1,2,4]triazine precursors. The synthesis may involve:
Condensation Reactions: Combining the 4-methylphenyl derivative with the imidazo[2,1-c][1,2,4]triazine precursor under acidic or basic conditions.
Oxidation Reactions: Introducing the dioxo groups through controlled oxidation processes.
Amidation Reactions: Forming the acetamide linkage by reacting with oxolan-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic or mechanical properties.
Industrial Chemistry: It could be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with similar structural features used in antimicrobial applications.
Domiphen Bromide:
Uniqueness
2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-13-4-6-14(7-5-13)22-8-9-23-17(26)18(27)24(21-19(22)23)12-16(25)20-11-15-3-2-10-28-15/h4-7,15H,2-3,8-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYPEDNLGRSFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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